(4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine is an organic compound with the molecular formula C10H11ClN4. It is a member of the triazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is characterized by the presence of a chlorophenyl group and a triazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine typically involves the reaction of 4-chlorobenzyl chloride with 1-methyl-1H-1,2,4-triazole-3-amine under basic conditions . The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the triazole amine. The reaction is usually conducted in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product . Additionally, the use of automated systems and advanced purification techniques such as chromatography and crystallization can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the triazole ring can yield N-oxides, while substitution reactions on the chlorophenyl group can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
(4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole ring is known to inhibit enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and detoxification . Additionally, the compound can bind to various receptors and proteins, modulating their activity and leading to therapeutic effects. The presence of the chlorophenyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets more effectively .
Comparison with Similar Compounds
(4-Chlorophenyl)(1-methyl-1H-1,2,4-triazol-3-yl)methanamine can be compared with other similar compounds, such as:
Fluconazole: A triazole antifungal agent with a similar triazole ring structure but different substituents.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Trazodone: An antidepressant with a triazole ring but different pharmacological properties.
These compounds share the triazole ring as a common structural feature, but their unique substituents and functional groups confer distinct biological activities and therapeutic applications .
Properties
Molecular Formula |
C10H11ClN4 |
---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
(4-chlorophenyl)-(1-methyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C10H11ClN4/c1-15-6-13-10(14-15)9(12)7-2-4-8(11)5-3-7/h2-6,9H,12H2,1H3 |
InChI Key |
BBTLNUSOCGBFAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(C2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.